REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].Br[CH2:7][CH:8](OC)OC.Br.[Cl:14][C:15]1[N:20]=[C:19]([NH2:21])[CH:18]=[N:17][CH:16]=1.C([O-])([O-])=O.[Na+].[Na+]>O.CCCCCC.C(OC(=O)C)C.CC(O)C>[Cl:14][C:15]1[N:20]2[CH:7]=[CH:8][N:21]=[C:19]2[CH:18]=[N:17][CH:16]=1 |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
4.215 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.37 mL
|
Type
|
reactant
|
Smiles
|
BrCC(OC)OC
|
Name
|
|
Quantity
|
475 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CN=CC(=N1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
previously refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethylacetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (1-2% MeOH in CHCl3)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC=2N1C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 25.31% | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |